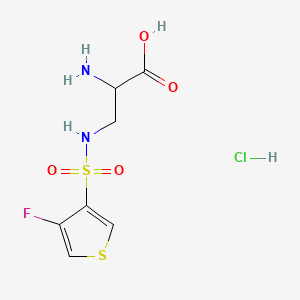
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 3,4-difluorophenyl group and a methyl group, making it an interesting subject for studies in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are commonly employed to achieve efficient production on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring .
Applications De Recherche Scientifique
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride: Shares a similar phenyl ring substitution but differs in the cyclopropane ring structure.
Ticagrelor: A triazolopyrimidine compound with a similar difluorophenyl group, used as a platelet aggregation inhibitor.
Uniqueness
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is unique due to its specific pyrrolidine ring structure and the presence of both a methyl group and a difluorophenyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H14ClF2N |
|---|---|
Poids moléculaire |
233.68 g/mol |
Nom IUPAC |
3-(3,4-difluorophenyl)-3-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c1-11(4-5-14-7-11)8-2-3-9(12)10(13)6-8;/h2-3,6,14H,4-5,7H2,1H3;1H |
Clé InChI |
XLUNDTGYLCYABC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNC1)C2=CC(=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


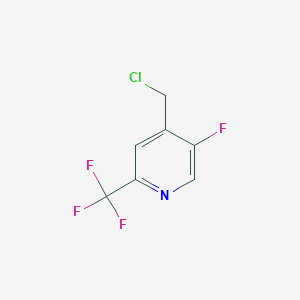

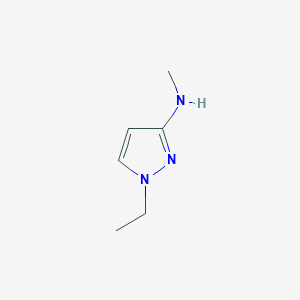
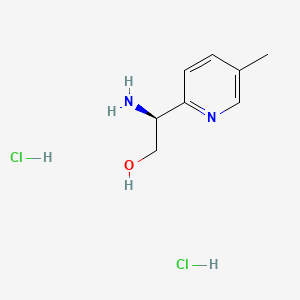
![tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
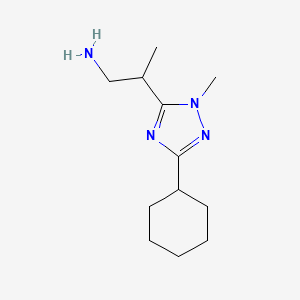
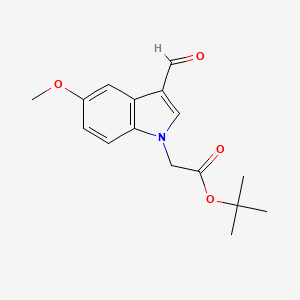
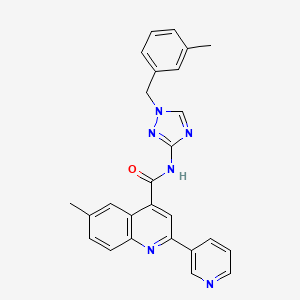
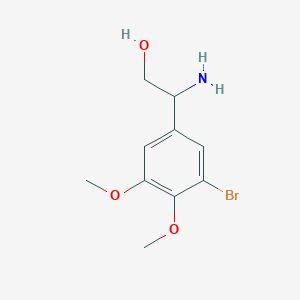
![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
